molecular formula C8H9BrO2S B13549324 3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid

3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid

Cat. No.: B13549324
M. Wt: 249.13 g/mol
InChI Key: LMMKKBJILMMGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is an organic compound that features a brominated thiophene ring attached to a propanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of the propanoic acid group. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

3-(3-bromothiophen-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H9BrO2S/c1-5(8(10)11)4-7-6(9)2-3-12-7/h2-3,5H,4H2,1H3,(H,10,11)

InChI Key

LMMKKBJILMMGKK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CS1)Br)C(=O)O

Origin of Product

United States

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